molecular formula C12H9F3N4S B1429695 N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea CAS No. 1424940-60-2

N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

Cat. No.: B1429695
CAS No.: 1424940-60-2
M. Wt: 298.29 g/mol
InChI Key: OAKHVZTYVJTFJN-UHFFFAOYSA-N
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Description

N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea is a compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The presence of the trifluoromethyl group in the pyrimidine ring enhances the compound’s stability and biological activity, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea typically involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-amine with thiourea. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration, washed with cold solvent, and dried under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.

    Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under mild to moderate reaction conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Corresponding substituted products, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of their activity. For example, the compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is involved in the proliferation of cancer cells . The inhibition of EGFR leads to the suppression of tumor growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea can be compared with other pyrimidine derivatives containing trifluoromethyl groups:

These compounds share similar structural features and biological activities, but this compound is unique due to its specific thiourea moiety, which contributes to its distinct chemical reactivity and biological properties.

Properties

IUPAC Name

[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4S/c13-12(14,15)9-6-8(7-4-2-1-3-5-7)17-11(18-9)19-10(16)20/h1-6H,(H3,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKHVZTYVJTFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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